An In-depth Technical Guide to 1-Fluoro-2-iodopropane: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Fluoro-2-iodopropane: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2-iodopropane (C₃H₆FI) is a halogenated alkane that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a fluorine atom and an iodine atom on adjacent carbons of a propane backbone, offers a unique combination of reactivity and physicochemical properties. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate acidity or basicity, and improve binding affinity to biological targets.[2][3] The presence of iodine provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, crucial for the elaboration of complex molecular scaffolds.[4]
This technical guide provides a comprehensive overview of 1-fluoro-2-iodopropane, including its physicochemical properties, a proposed synthetic protocol with mechanistic insights, predicted analytical characterization, potential applications in drug discovery, and detailed safety and handling procedures.
Physicochemical Properties of 1-Fluoro-2-iodopropane
A summary of the key physicochemical properties of 1-fluoro-2-iodopropane is presented in the table below. These values are primarily computed from reliable chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C₃H₆FI | PubChem[1] |
| Molecular Weight | 187.98 g/mol | PubChem[1] |
| IUPAC Name | 1-fluoro-2-iodopropane | PubChem[1] |
| SMILES | CC(CF)I | PubChem[1] |
| CAS Number | 154874-10-9 | PubChem[1] |
| Predicted XLogP3 | 2.1 | PubChem[1] |
| Predicted Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Predicted Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Predicted Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Mechanism
Proposed Synthetic Protocol: Electrophilic Addition of Iodine Monofluoride to Propene
This protocol is based on well-established principles of electrophilic addition of interhalogens to alkenes.
Step 1: In Situ Generation of Iodine Monofluoride Iodine monofluoride can be generated from the reaction of elemental iodine (I₂) with a fluorine source, such as silver(I) fluoride (AgF).
Step 2: Reaction with Propene The generated iodine monofluoride then reacts with propene in an appropriate solvent. The reaction should be conducted at low temperatures to control the reactivity and minimize side reactions.
Detailed Experimental Workflow:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.
-
Reagent Preparation: The flask is charged with a solution of propene in a suitable inert solvent (e.g., dichloromethane, CH₂Cl₂) and cooled to -78 °C using a dry ice/acetone bath.
-
In Situ Reagent Generation and Addition: A solution of iodine (I₂) and silver(I) fluoride (AgF) in the same solvent is prepared and added dropwise to the cooled propene solution via the dropping funnel.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is allowed to warm to room temperature. The silver iodide (AgI) precipitate is removed by filtration. The filtrate is washed sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any unreacted iodine), water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield 1-fluoro-2-iodopropane.
Caption: Proposed workflow for the synthesis of 1-fluoro-2-iodopropane.
Mechanistic Rationale: Markovnikov's Rule
The regioselectivity of this reaction is predicted to follow Markovnikov's rule. The interhalogen bond in I-F is polarized, with iodine being the more electrophilic center. In the first step of the electrophilic addition, the π-bond of propene attacks the iodine atom, leading to the formation of a more stable secondary carbocation at the C2 position. The fluoride ion then acts as a nucleophile, attacking the carbocation to yield the final product, 1-fluoro-2-iodopropane.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
-
CH₃ group (C3): A doublet due to coupling with the adjacent methine proton (³JHH). The chemical shift would be in the range of 1.5-2.0 ppm.
-
CH₂F group (C1): A doublet of doublets due to coupling with the adjacent methine proton (³JHH) and the fluorine atom (²JHF). The chemical shift would be significantly downfield due to the deshielding effect of the fluorine atom, likely in the range of 4.0-4.5 ppm.
-
CHI group (C2): A complex multiplet due to coupling with the methyl protons, the methylene protons, and the fluorine atom (³JHF). The chemical shift would be downfield due to the deshielding effect of the iodine atom, expected in the range of 4.2-4.7 ppm.
Predicted ¹³C NMR Spectrum
-
CH₃ group (C3): A signal in the range of 20-30 ppm.
-
CHI group (C2): A signal significantly downfield due to the heavy atom effect of iodine, likely in the range of 10-20 ppm.
-
CH₂F group (C1): A doublet due to coupling with the fluorine atom (¹JCF), with a large coupling constant (typically > 150 Hz). The chemical shift would be in the range of 80-90 ppm.
Predicted ¹⁹F NMR Spectrum
A single resonance is expected. The multiplicity will be a doublet of triplets due to coupling with the C1 protons (²JFH) and the C2 proton (³JFH). The chemical shift would be in the typical range for alkyl fluorides.[12][13][14]
Predicted Mass Spectrum
The molecular ion peak (M⁺) would be observed at m/z = 188. Key fragmentation patterns would include the loss of an iodine atom ([M-I]⁺ at m/z = 61) and the loss of a fluorine atom ([M-F]⁺ at m/z = 169). The base peak is likely to be the propyl cation ([C₃H₆]⁺) at m/z = 42 or the isopropyl cation ([C₃H₇]⁺) at m/z = 43.[8][9][15]
| Data Type | Predicted Features |
| ¹H NMR | δ 1.5-2.0 (d, 3H), 4.0-4.5 (dd, 2H), 4.2-4.7 (m, 1H) |
| ¹³C NMR | δ 10-20, 20-30, 80-90 (d, ¹JCF > 150 Hz) |
| ¹⁹F NMR | Doublet of triplets |
| Mass Spec (EI) | M⁺ at m/z 188, significant fragments at m/z 169, 127, 61, 43 |
Applications in Drug Discovery and Development
The unique structural features of 1-fluoro-2-iodopropane make it a valuable building block for medicinal chemists.
-
Introduction of Fluorine: Fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation. It can also increase binding affinity through favorable electronic interactions and modulate the pKa of nearby functional groups.[2][3]
-
Versatile Synthetic Handle: The iodine atom is an excellent leaving group in nucleophilic substitution reactions and is readily used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon bonds. This allows for the facile introduction of the fluorinated propyl scaffold into a wide range of molecular architectures.
Caption: Potential synthetic utility of 1-fluoro-2-iodopropane in medicinal chemistry.
Safety and Handling
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A flame-retardant lab coat, and gloves resistant to halogenated organic compounds (e.g., Viton®, butyl rubber) should be worn.
-
Respiratory Protection: All handling should be performed in a well-ventilated chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge should be used.
-
-
Handling and Storage:
-
Handle in an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials such as strong oxidizing agents and bases.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
References
-
19F-centred NMR analysis of mono-fluorinated compounds - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved February 7, 2026, from [Link]
-
Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectroscopy and - The Royal Society of Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved February 7, 2026, from [Link]
-
Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. (n.d.). Retrieved February 7, 2026, from [Link]
-
HEPTAFLUORO-2-IODOPROPANE-N,N-DIETHYLANILINE COMPLEX 1:1 - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved February 7, 2026, from [Link]
-
13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm ... - Doc Brown's Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]
-
Applications of Fluorine in Medicinal Chemistry | Request PDF. (n.d.). Retrieved February 7, 2026, from [Link]
-
Recent Advances in the Synthesis of 2-Pyrones. (n.d.). Retrieved February 7, 2026, from [Link]
-
1-Fluoro-2-iodopropane | C3H6FI | CID 20029253 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]
-
19Flourine NMR. (n.d.). Retrieved February 7, 2026, from [Link]
-
Haloalkanes Standard (1X1 mL) - Safety Data Sheet. (n.d.). Retrieved February 7, 2026, from [Link]
-
mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 7, 2026, from [Link]
-
What are the safety considerations when handling alkanes? - TutorChase. (n.d.). Retrieved February 7, 2026, from [Link]
-
Applications of Fluorine in Medicinal Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]
-
1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 7, 2026, from [Link]
-
Fluorinated Building Blocks for Medicinal Chemistry - Apollo Scientific. (n.d.). Retrieved February 7, 2026, from [Link]
-
Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.). Retrieved February 7, 2026, from [Link]
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. (n.d.). Retrieved February 7, 2026, from [Link]
-
mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 7, 2026, from [Link]
-
and explaining 13C NMR spectrum of 1-iodo-2-methylpropane - Doc Brown's Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]
-
Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing. (n.d.). Retrieved February 7, 2026, from [Link]
-
1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 7, 2026, from [Link]
-
5.2 Mass Spectrometry - Chemistry LibreTexts. (n.d.). Retrieved February 7, 2026, from [Link]
-
1-Chloro-2-fluoro-3-iodopropane | C3H5ClFI | CID 21731134 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]
Sources
- 1. 1-Fluoro-2-iodopropane | C3H6FI | CID 20029253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 2-Iodopropane(75-30-9) 13C NMR spectrum [chemicalbook.com]
- 8. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 1-Iodopropane(107-08-4) 13C NMR [m.chemicalbook.com]
- 11. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. rsc.org [rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. agilent.com [agilent.com]
- 17. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 18. ehs.wisc.edu [ehs.wisc.edu]
- 19. tutorchase.com [tutorchase.com]
